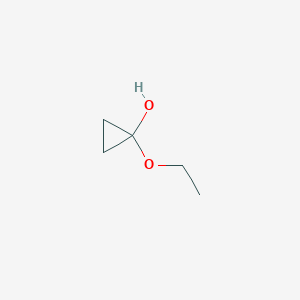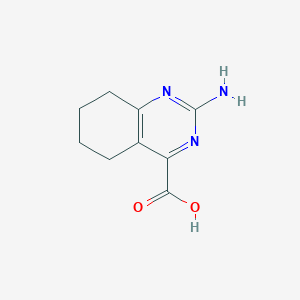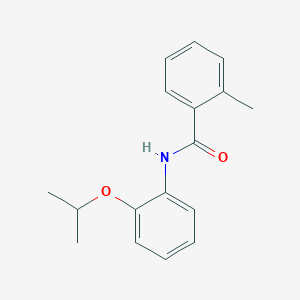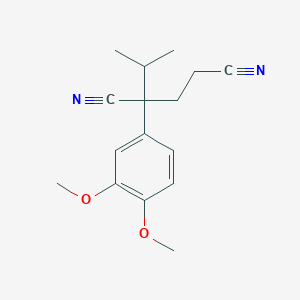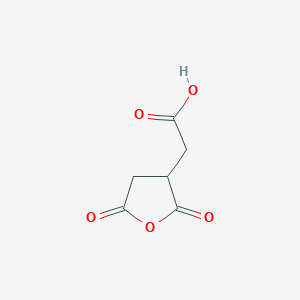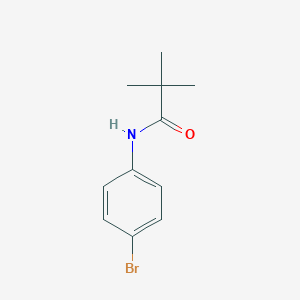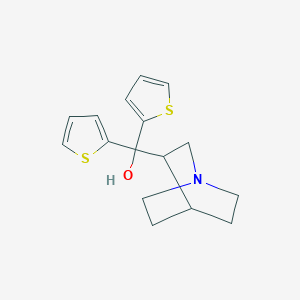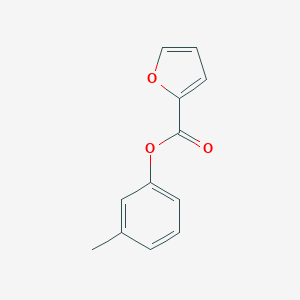![molecular formula C10H17NO2 B182509 N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide CAS No. 199395-85-2](/img/structure/B182509.png)
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide
Vue d'ensemble
Description
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, angiogenesis, and inflammation.
Mécanisme D'action
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a selective inhibitor of 20-HETE synthase, which is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces vasoconstriction and angiogenesis, leading to a reduction in blood pressure and tumor growth. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal models of hypertension, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces blood pressure by inhibiting the synthesis of 20-HETE. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth by reducing the production of 20-HETE. The compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. Additionally, the synthesis of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a relatively simple process, and the compound can be obtained in high yields with high purity. One limitation of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, the potential therapeutic applications of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide in various diseases, including hypertension, cancer, and inflammation, warrant further investigation. The development of novel drug delivery systems for N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide could also improve its efficacy and reduce its limitations in lab experiments. Finally, the investigation of the long-term effects of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide on various physiological systems could provide valuable insights into its safety and efficacy as a therapeutic agent.
Applications De Recherche Scientifique
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. The inhibition of 20-HETE synthase by N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to reduce blood pressure in animal models of hypertension. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth in various cancer models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Propriétés
Numéro CAS |
199395-85-2 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H17NO2/c1-7(2)10(13)11-9-4-3-8(5-9)6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,11,13) |
Clé InChI |
VESDMJYTNQGIHQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
SMILES canonique |
CC(C)C(=O)NC1CC(C=C1)CO |
Synonymes |
Propanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-2-methyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


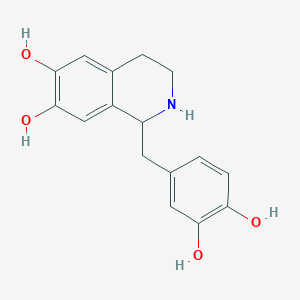
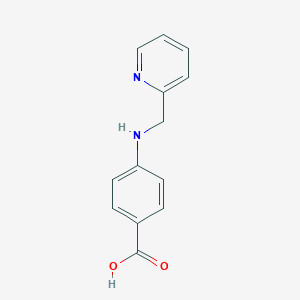
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
